molecular formula C18H15BrN2O2S2 B2981833 5-(((4-(3-bromophenyl)thiazol-2-yl)thio)methyl)-N-cyclopropylfuran-2-carboxamide CAS No. 1105230-09-8

5-(((4-(3-bromophenyl)thiazol-2-yl)thio)methyl)-N-cyclopropylfuran-2-carboxamide

Cat. No.: B2981833
CAS No.: 1105230-09-8
M. Wt: 435.35
InChI Key: XLFOLSORZGUDQG-UHFFFAOYSA-N
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Description

5-(((4-(3-bromophenyl)thiazol-2-yl)thio)methyl)-N-cyclopropylfuran-2-carboxamide is a complex organic compound featuring a thiazole ring, a bromophenyl group, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-(3-bromophenyl)thiazol-2-yl)thio)methyl)-N-cyclopropylfuran-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Thioether Formation: The thiazole derivative is then reacted with a suitable thiol to form the thioether linkage.

    Furan Carboxamide Formation: The final step involves the coupling of the thiazole-thioether intermediate with a furan-2-carboxylic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, cost-effectiveness, and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or

Properties

IUPAC Name

5-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-N-cyclopropylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S2/c19-12-3-1-2-11(8-12)15-10-25-18(21-15)24-9-14-6-7-16(23-14)17(22)20-13-4-5-13/h1-3,6-8,10,13H,4-5,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFOLSORZGUDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(O2)CSC3=NC(=CS3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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